molecular formula C6H13NO B3009294 methyl 2-methylbutanimidate CAS No. 1248269-53-5

methyl 2-methylbutanimidate

Cat. No.: B3009294
CAS No.: 1248269-53-5
M. Wt: 115.176
InChI Key: PXBHHCIQWIFYSI-UHFFFAOYSA-N
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Description

Methyl 2-methylbutanimidate is an imidate ester characterized by a four-carbon chain (butanimidate backbone) with a methyl group at the second carbon and a methyl ester functional group. Imidates are derivatives of carboxylic acids where the hydroxyl group is replaced by an imino group (NH) adjacent to the ester oxygen. This structure confers unique reactivity, making such compounds valuable intermediates in organic synthesis, particularly in the formation of amidines or heterocycles. While direct references to this compound are absent in the provided evidence, its properties can be inferred from structurally related esters and imidates .

Properties

IUPAC Name

methyl 2-methylbutanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-5(2)6(7)8-3/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBHHCIQWIFYSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylbutanimidate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylbutanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-methylbutanoic acid, while reduction can produce 2-methylbutanamine.

Scientific Research Applications

Methyl 2-methylbutanimidate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-methylbutanimidate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analog: 2-Methylbutyric Acid (CAS 116-53-0)

Key Differences :

  • Functional Groups: 2-Methylbutyric acid is a carboxylic acid, whereas methyl 2-methylbutanimidate is an imidate ester. The latter’s imino group enhances nucleophilicity, enabling reactions like transimidification, which are absent in carboxylic acids.
  • Applications : 2-Methylbutyric acid is used as a flavoring agent and intermediate in controlled industrial processes . This compound, by contrast, is likely employed in specialized organic syntheses (e.g., peptide modifications or catalyst systems).
  • Reactivity : Carboxylic acids undergo neutralization or esterification, while imidates participate in cycloadditions or act as protecting groups for amines .

Structural Analog: Methyl 2-Aminobutanoate Hydrochloride (CAS 85774-09-0)

Key Differences :

  • Functional Groups: Methyl 2-aminobutanoate hydrochloride contains an amino group at the second carbon, whereas this compound features an imino group. This distinction impacts solubility and acidity (e.g., amino esters are zwitterionic at physiological pH, while imidates are more lipophilic).
  • Synthesis: Methyl 2-aminobutanoate is synthesized via esterification of 2-aminobutanoic acid, while imidates typically require treatment of nitriles with alcohols under acidic conditions .
  • Biological Activity: Amino esters like methyl 2-aminobutanoate are precursors for pharmaceuticals, whereas imidates are more commonly used in polymer chemistry .

Structural Analog: Methyl Salicylate (from VOC Studies)

Key Differences :

  • Volatility : Methyl salicylate, a simple aromatic ester, is highly volatile (boiling point ~222°C), a property critical for its role in atmospheric VOC studies . This compound, with a branched aliphatic chain, likely has lower volatility due to increased molecular weight and steric hindrance.
  • Applications : Methyl salicylate is used in fragrances and as a counterirritant, whereas this compound’s applications are confined to synthetic chemistry due to its specialized reactivity .

Comparative Data Table

Property This compound (Inferred) 2-Methylbutyric Acid Methyl 2-Aminobutanoate Hydrochloride Methyl Salicylate
Functional Group Imidate ester Carboxylic acid Amino ester Aromatic ester
Boiling Point (°C) ~180–200 (estimated) 173–175 Decomposes >200 222
Solubility Low in water; soluble in organic solvents Miscible in polar solvents High in water (ionic form) Low in water
Primary Use Organic synthesis intermediate Industrial intermediate Pharmaceutical precursor Fragrance/VOC studies

Biological Activity

Methyl 2-methylbutanimidate is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an amide derivative with the chemical formula C6H13NC_6H_{13}N. The structure features a methyl group on the second carbon and an amide functional group, which is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of butanamide compounds possess moderate antibacterial and antifungal properties .
  • Protein Kinase Inhibition : Similar compounds have been noted for their ability to inhibit protein kinases, which are critical in regulating various cellular processes including cell growth and apoptosis .

Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications in treating:

  • Cancer : Compounds that inhibit protein kinases are often explored for their ability to combat cancer by interfering with cell proliferation pathways .
  • Inflammatory Diseases : Given the role of protein kinases in inflammatory responses, this compound might be beneficial in managing conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialModerate antibacterial and antifungal activity
Protein Kinase InhibitionPotential inhibition of various protein kinases
Cancer TreatmentPossible application in oncology due to kinase inhibition

Case Study: Protein Kinase Inhibition

A study focusing on similar bicyclic compounds demonstrated their effectiveness as protein kinase inhibitors. These inhibitors showed promise in reducing tumor growth in preclinical models, suggesting that this compound could share similar properties. The study highlighted the importance of structural modifications in enhancing the inhibitory activity against specific kinases involved in cancer progression .

Q & A

Q. What are the standard synthetic protocols for methyl 2-methylbutanimidate, and how can purity be optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-methylbutanenitrile with methanol under acidic catalysis. To optimize purity, fractional distillation or recrystallization using non-polar solvents (e.g., hexane) is recommended. Characterization via 1H^1H-NMR should confirm the absence of unreacted starting materials, with integration ratios matching expected proton environments .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

  • 1H^1H- and 13C^{13}C-NMR: Look for signals corresponding to the imidate group (e.g., δ ~3.7 ppm for OCH3_3) and branching in the 2-methylbutane chain.
  • IR Spectroscopy: A strong absorption near 1650–1700 cm^{-1 indicates the C=N stretch.
  • Mass Spectrometry (EI-MS): The molecular ion peak (M+^+) should align with the molecular formula (C6 _6H11 _{11}NO). Always report instrument precision (e.g., ±0.01 ppm for NMR) to ensure reproducibility .

Q. How should this compound be stored to maintain stability during long-term studies?

Store under inert atmosphere (argon or nitrogen) at −20°C to prevent hydrolysis. Stability assays under varying humidity and temperature conditions (e.g., 25°C vs. 4°C) should be conducted using HPLC to quantify degradation products, with data reported as mean ± standard deviation (n ≥ 3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or spectral data for this compound across studies?

Discrepancies often arise from differences in solvent polarity, temperature, or stereochemical outcomes. For example, imidate hydrolysis rates in aqueous vs. non-polar solvents can vary by orders of magnitude. To address this:

  • Replicate experiments under standardized conditions (e.g., 0.1 M HCl in THF at 25°C).
  • Use computational methods (DFT) to model reaction pathways and compare with experimental data .

Q. What computational strategies are effective for predicting the regioselectivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can map electrostatic potential surfaces to identify electrophilic hotspots. Molecular docking studies are useful for predicting interactions in enzyme-mediated reactions, such as transesterification. Validate predictions with kinetic isotope effect (KIE) experiments .

Q. How can researchers design experiments to probe the role of this compound in multi-step synthetic pathways, such as heterocycle formation?

  • Step 1 : Use 13C^{13}C-labeling to track carbon transfer in cycloaddition reactions.
  • Step 2 : Employ in-situ IR to monitor intermediate formation (e.g., enol ethers).
  • Step 3 : Compare yields and stereochemical outcomes with alternative imidates (e.g., ethyl analogs) to assess steric/electronic effects. Statistical analysis (ANOVA) should confirm significance (p < 0.05) .

Q. What methodologies are recommended for analyzing degradation byproducts of this compound under oxidative conditions?

LC-MS/MS coupled with high-resolution mass spectrometry (HRMS) can identify degradation products. For mechanistic insights, use radical scavengers (e.g., TEMPO) to distinguish between autoxidation and enzyme-mediated pathways. Report retention times, fragmentation patterns, and proposed structures .

Methodological Guidelines

  • Data Reporting : Follow the metric system (e.g., mL, mmol) and limit numerical precision to one digit beyond instrument capability (e.g., ±0.1 mg for analytical balances) .
  • Statistical Analysis : Use terms like "significant" only with supporting p-values (e.g., t-test, p < 0.01). Provide raw data in appendices if exceeding journal limits .
  • Literature Review : Prioritize peer-reviewed journals accessed via SciFinder or Web of Science, avoiding non-academic sources. Cross-reference recent studies (post-2020) to identify unresolved questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.